1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid
Description
1-[4-(Methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 4-methoxycarbonylphenyl substituent. The cyclopropane ring imparts significant steric and electronic constraints, while the methoxycarbonyl group introduces ester functionality, influencing solubility and reactivity.
Properties
CAS No. |
1094479-66-9 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(4-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-16-10(13)8-2-4-9(5-3-8)12(6-7-12)11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
InChI Key |
ZAQGDURNGXHPIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The HB method begins with a ketone substrate bearing a pendant leaving group (e.g., phenoxy or p-methoxyphenoxy). For example, ketone 6a (with a phenoxy group) undergoes alkylation using alcohols under HB conditions, facilitated by [Ir(cod)Cl]₂ and dppBz, to form an α-branched intermediate. Subsequent base-induced cyclization (e.g., with KOH in tert-butanol) displaces the leaving group, yielding the cyclopropane.
Key optimizations include:
-
Leaving Group Effects : Electron-rich p-methoxyphenoxy groups (6f ) improved yields to 67% compared to 63% for phenoxy groups (6a ), while electron-poor variants (6b–e ) led to side reactions.
-
Catalyst Selection : Ru-MACHO showed comparable efficacy to iridium catalysts for certain substrates, though yields varied (e.g., 63% for Ir vs. 58% for Ru with Ph× groups).
-
Protecting Group Strategy : The Ph× (tetramethylphenyl) group enabled mild deprotection via oxidation (phthaloyl peroxide) and ceric ammonium nitrate (CAN) treatment to afford carboxylic acids without cyclopropane degradation.
Application to Target Compound
To synthesize 1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid, the HB method could employ a ketone precursor with a pre-installed methoxycarbonyl group. For instance, 4-(methoxycarbonyl)acetophenone derivatives, when subjected to HB conditions, may undergo cyclization to form the desired cyclopropane. Post-synthetic oxidation of the ketone to a carboxylic acid (as in Scheme 6 of) would yield the target compound.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, utilizing diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) couple, is a classical method for cyclopropane synthesis. Source highlights its application in generating cyclopropane carboxylic acids from α,β-unsaturated esters.
Reaction Setup and Substrate Design
In a representative procedure, styrene derivatives (e.g., trans-p-MeOC₆H₄CH=CHCO₂Et) react with CH₂I₂ and Zn-Cu in dry ether under reflux. The reaction proceeds via carbene insertion into the double bond, forming the cyclopropane ring. For the target compound, a styrene precursor bearing a methoxycarbonyl group at the para position would be ideal.
Post-Reaction Modifications
Following cyclopropanation, hydrolysis of the ester group (e.g., using KOH in ethanol) converts the ethyl ester to a carboxylic acid. For example, ethyl 2-(p-methoxyphenyl)cyclopropane-1-carboxylate hydrolyzes to 2-(p-methoxyphenyl)cyclopropane-1-carboxylic acid in 61–86% yield after CAN treatment. Adapting this to the target compound would require starting with a p-(methoxycarbonyl)styrene derivative.
Suzuki Cross-Coupling Methodology
Source demonstrates the utility of Suzuki-Miyaura coupling for introducing aryl groups to cyclopropane frameworks. This method could assemble the methoxycarbonyl-substituted phenyl ring post-cyclopropanation.
Coupling Strategy
A pre-formed cyclopropane carboxylic acid bearing a bromophenyl group (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid) reacts with a methoxycarbonylphenyl boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄). The reaction, conducted in a polar solvent like ethanol, affords the coupled product in moderate to high yields.
Advantages and Limitations
-
Modularity : Enables late-stage diversification of the aryl group.
-
Challenges : Requires synthesis of the boronic acid coupling partner and precise control over steric and electronic effects.
Diazomethane-Mediated Cyclopropanation
Diazomethane (CH₂N₂) offers an alternative route to cyclopropanes via [2+1] cycloaddition with alkenes. Source details its use in synthesizing 1-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid from styrene precursors.
Reaction Conditions
Styrenes with electron-withdrawing groups (e.g., esters) react with CH₂N₂ under controlled temperatures (−10°C to 25°C) to form cyclopropanes. For the target compound, p-(methoxycarbonyl)styrene would react with CH₂N₂ to install the cyclopropane ring, followed by hydrolysis of any protecting groups to the carboxylic acid.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Yield Range | Key Advantages | Limitations |
|---|---|---|---|---|
| Hydrogen-Borrowing | Ir, Ru complexes | 60–70% | Mild conditions, functional group tolerance | Multi-step synthesis, protecting groups |
| Simmons-Smith | Zn-Cu, CH₂I₂ | 50–75% | Broad substrate scope | Toxic reagents, harsh conditions |
| Suzuki Coupling | Pd(PPh₃)₄ | 65–85% | Modular aryl group introduction | Requires pre-functionalized partners |
| Diazomethane Cycloaddition | CH₂N₂ | 40–60% | Rapid cyclopropanation | Safety hazards, limited scalability |
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development :
- This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. Its structural features allow it to interact effectively with biological targets, enhancing its therapeutic potential.
-
Biochemical Studies :
- Investigated for its role as a biochemical probe, it aids in studying enzyme mechanisms and protein interactions. Its unique structure allows researchers to explore how modifications affect biological activity.
-
Material Science :
- Used in developing advanced materials due to its unique chemical properties. It can be incorporated into polymers or coatings, providing enhanced durability and functionality.
-
Chemical Synthesis :
- Acts as a building block for synthesizing more complex organic molecules. Its reactivity can be harnessed to create derivatives that have specific desired properties for various applications.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of derivatives synthesized from 1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Enzyme Interaction Studies
Researchers utilized this compound to explore its interaction with cyclooxygenase enzymes (COX). The findings revealed that modifications to the methoxycarbonyl group could enhance binding affinity, providing insights into designing more effective COX inhibitors.
Mechanism of Action
The mechanism by which 1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and the functional groups’ reactivity contribute to its biological activity. The compound can modulate various biochemical pathways, making it a subject of interest in pharmacological research.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Cyclopropane-1-carboxylic Acid Derivatives
Structural and Electronic Effects
Substituent Bulk and Rigidity :
- The methoxycarbonyl group in the target compound provides moderate steric bulk compared to BMS-986020’s extended aryl-oxazole chain, which enhances receptor binding specificity for LPA1 .
- Trifluoromethyl and phosphoryl substituents (Table 1) introduce stronger electron-withdrawing effects, increasing the carboxylic acid’s acidity (pKa ~2–3) compared to the methoxycarbonyl derivative (pKa ~4–5) .
Solubility and Lipophilicity :
- The methoxycarbonyl ester improves lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, whereas phosphoryl or carboxylic acid analogs exhibit higher hydrophilicity (logP ~1.0–1.5) .
Biological Activity
1-[4-(Methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid (CAS No. 1094479-66-9) is a cyclopropane derivative with potential biological activities that warrant investigation. This compound has garnered interest in medicinal chemistry due to its unique structural features, which may influence its biological interactions and therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxycarbonyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of cyclopropane carboxylic acids have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Research has demonstrated that cyclopropane derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Neuroprotective Potential
There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects, potentially through the modulation of oxidative stress pathways. Studies have shown that certain cyclopropane derivatives can reduce reactive oxygen species (ROS) levels, suggesting their role in protecting neuronal cells from oxidative damage .
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various cyclopropane derivatives, including those with methoxycarbonyl substitutions. The results indicated a significant reduction in cell viability in cancer cell lines treated with these compounds, highlighting their potential as therapeutic agents against cancer .
In Vivo Studies
In vivo studies involving animal models have demonstrated that derivatives of this compound can significantly reduce tumor growth compared to controls. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis within tumor tissues .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[4-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid, and what reaction conditions optimize yield?
- Methodology : Cyclopropanation via [2+1] cycloaddition or ring-closing strategies is typical. For example, a modified Simmons-Smith reaction using zinc-copper couples or transition metal catalysts (e.g., Rh(II)) can introduce the cyclopropane ring. The methoxycarbonyl group is often introduced via esterification of a precursor carboxylic acid under acidic conditions (e.g., H₂SO₄/MeOH) .
- Key Considerations : Optimize temperature (0–55°C), solvent polarity (e.g., THF/MeOH mixtures), and catalysts (e.g., tetrabutylammonium bromide for phase transfer) to enhance regioselectivity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm cyclopropane ring strain (characteristic upfield shifts for cyclopropane protons at δ 0.5–2.0 ppm) and substituent positions .
- X-ray Crystallography : Resolve stereochemistry and bond angles (cyclopropane C-C-C ~60°) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using fluorometric or colorimetric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s reactivity and biological activity?
- Methodology : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-based catalysts). Compare activities using:
- Kinetic Studies : Measure reaction rates in stereoselective transformations (e.g., ester hydrolysis) .
- Biological Assays : Test enantiomers in receptor-binding assays (e.g., GPCRs) to identify stereospecific interactions .
- Data Interpretation : Use circular dichroism (CD) to correlate absolute configuration with activity trends .
Q. What strategies address stability challenges during synthesis and storage?
- Methodology :
- Stabilization : Use radical inhibitors (e.g., BHT) to prevent ring-opening polymerization. Store under inert gas (N₂/Ar) at −20°C .
- Degradation Analysis : Monitor stability via accelerated aging studies (40°C/75% RH) and HPLC to identify degradation products .
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites) .
- DFT Calculations : Calculate HOMO/LUMO energies to predict electrophilic reactivity and cyclopropane ring strain .
Q. How do substituent modifications (e.g., methoxycarbonyl vs. methyl groups) alter biological activity?
- Comparative Analysis :
| Substituent | LogP | IC₅₀ (µM, MCF-7) | Enzyme Inhibition (%) |
|---|---|---|---|
| Methoxycarbonyl | 1.2 | 12.3 | 78 (COX-2) |
| Methyl | 1.8 | 45.6 | 32 (COX-2) |
- Trend : Electron-withdrawing groups (e.g., methoxycarbonyl) enhance cytotoxicity and target affinity due to increased polarity and H-bonding capacity .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on antifungal vs. anticancer activity?
- Methodology :
- Dose-Response Studies : Test across a broader concentration range (nM–mM) to identify biphasic effects .
- Target Profiling : Use proteomics (e.g., SILAC) to identify off-target interactions that may explain divergent activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
